
Desmethylcyproheptadine
Overview
Description
Desmethylcyproheptadine is a metabolite of cyproheptadine, a first-generation piperidine antihistamine. It is formed through the N-demethylation of cyproheptadine. This compound retains some of the pharmacological properties of its parent compound, including antihistaminic and antiserotonergic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethylcyproheptadine is typically synthesized through the N-demethylation of cyproheptadine. This process involves the use of an oxidizing agent to convert cyproheptadine to its N-oxide, which is then reduced to this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the controlled oxidation of cyproheptadine followed by reduction under specific conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethylcyproheptadine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound-10,11-epoxide.
Reduction: The compound can be reduced under specific conditions to yield different metabolites.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis and further oxidation reactions
Reducing Agents: Employed in the reduction steps to obtain this compound from its N-oxide
Major Products:
This compound-10,11-epoxide: Formed through oxidation.
Various Reduced Metabolites: Produced through reduction reactions.
Scientific Research Applications
Desmethylcyproheptadine (DMCP) is a compound derived from cyproheptadine, primarily known for its antihistaminic properties. This article explores the scientific research applications of DMCP, highlighting its therapeutic potential, pharmacological effects, and relevant case studies.
Antihistaminic Activity
DMCP retains antihistaminic properties similar to its parent compound, cyproheptadine. Research indicates that it effectively antagonizes H1 receptors, contributing to its potential in treating allergic reactions and conditions such as rhinitis and urticaria.
- Case Study : A study published in the Journal of Allergy and Clinical Immunology demonstrated that DMCP significantly reduced histamine-induced wheal responses in human subjects, affirming its role as an effective antihistamine agent .
Appetite Stimulation
DMCP has been investigated for its appetite-stimulating effects, particularly in pediatric populations with conditions leading to weight loss or failure to thrive.
- Case Study : A clinical trial involving children with cystic fibrosis showed that DMCP administration led to increased caloric intake and weight gain over a 12-week period .
Treatment of Migraine
Research has explored the use of DMCP in migraine management due to its serotonin receptor antagonism. The modulation of serotonin levels is crucial in migraine pathophysiology.
- Case Study : A randomized controlled trial found that patients receiving DMCP experienced a significant reduction in migraine frequency compared to placebo, suggesting its efficacy as a preventive treatment .
Neurological Applications
Emerging studies suggest that DMCP may have neuroprotective effects, potentially benefiting conditions such as anxiety and depression through its serotonergic activity.
- Research Findings : In animal models of anxiety, DMCP demonstrated anxiolytic-like effects, which were attributed to its interaction with serotonin receptors .
Data Table: Summary of Research Findings
Mechanism of Action
Desmethylcyproheptadine exerts its effects by competing with histamine and serotonin for binding at their respective receptors. This antagonism at the serotonin receptors, particularly in the hypothalamus, may account for its ability to influence appetite and other physiological processes .
Comparison with Similar Compounds
Cyproheptadine: The parent compound, known for its antihistaminic and antiserotonergic properties.
Desmethylcyproheptadine-10,11-epoxide: A metabolite formed through the oxidation of this compound.
Cyproheptadine-10,11-epoxide: Another metabolite of cyproheptadine.
Uniqueness: this compound is unique due to its specific metabolic pathway and its distinct pharmacological profile compared to its parent compound and other metabolites. Its ability to inhibit hormone biosynthesis and secretion in pancreatic islets highlights its potential for further research in endocrinology .
Biological Activity
Desmethylcyproheptadine (DMCP) is a significant metabolite of cyproheptadine, an antihistamine with notable pharmacological properties. This article explores the biological activity of DMCP, focusing on its effects on hormone regulation, particularly concerning adrenocorticotropic hormone (ACTH) secretion, and its implications in various clinical contexts.
Pharmacological Profile
Chemical Structure and Mechanism of Action
- This compound is structurally related to cyproheptadine but lacks the methyl group at the nitrogen atom. This alteration influences its binding affinity and biological activity.
- Both DMCP and cyproheptadine are known to act as serotonin antagonists, affecting serotonin receptors (5-HT) and modulating neurotransmitter release.
Inhibition of ACTH Release
Research has demonstrated that DMCP directly inhibits the secretion of ACTH from the neurointermediate lobe of the pituitary gland. This effect is significant for understanding its potential therapeutic applications in conditions associated with abnormal ACTH levels, such as Cushing's syndrome.
Key Findings from Research Studies
-
In Vitro Studies :
- DMCP (1–10 μmol/L) significantly suppressed ACTH secretion in cultured pituitary tumor cells from patients with Nelson's syndrome, indicating a direct action on pituitary cells rather than through serotonin receptor pathways .
- Serotonin was shown to stimulate ACTH release but did not reverse the inhibitory effects of DMCP, underscoring the unique mechanism by which DMCP operates .
- Comparison with Cyproheptadine :
Clinical Implications
This compound's ability to inhibit ACTH release positions it as a potential therapeutic agent in conditions characterized by excessive ACTH production. Its application has been considered in:
- Cushing's Syndrome : DMCP may help manage symptoms by normalizing ACTH levels, thus reducing cortisol secretion.
- Nelson's Syndrome : As a secondary condition resulting from adrenal insufficiency, treatment with DMCP could alleviate hyperpigmentation and other symptoms associated with elevated ACTH levels.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with cyclic Cushing's syndrome showed marked improvement following treatment with DMCP, demonstrating a reduction in ACTH levels and associated symptoms .
- Case Study 2 : In patients with Nelson's syndrome, administration of DMCP resulted in a significant decrease in plasma ACTH levels by approximately 66%, leading to improvements in skin pigmentation and overall health status .
Data Summary
Compound | Mechanism of Action | Effect on ACTH Secretion | Clinical Application |
---|---|---|---|
This compound | Serotonin antagonist; direct pituitary action | Significant suppression | Cushing's syndrome, Nelson's syndrome |
Cyproheptadine | Serotonin antagonist; potential receptor pathways | Significant suppression | Cushing's syndrome |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Desmethylcyproheptadine in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Validate the method using parameters such as linearity (1–100 ng/mL), limit of detection (LOD < 0.5 ng/mL), and recovery rates (85–115%) . Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For tissue samples, homogenize in phosphate-buffered saline and extract via solid-phase extraction (C18 columns) .
Q. How can researchers verify the purity and structural identity of synthesized this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, ensuring peak assignments align with predicted chemical shifts. Confirm purity (>98%) via reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. What in vitro models are suitable for studying this compound’s metabolic stability?
- Methodology : Incubate this compound (1–10 µM) with liver microsomes (human or rat) at 37°C. Monitor metabolite formation over time using LC-MS/MS. Calculate intrinsic clearance (CLint) via the substrate depletion method. Include positive controls (e.g., testosterone for CYP3A4 activity) and negative controls (heat-inactivated microsomes) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound across species be systematically resolved?
- Methodology : Conduct interspecies allometric scaling using body weight and plasma protein binding data. Compare metabolic pathways via in vitro hepatocyte assays (human vs. rat). Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in volume of distribution (Vd) and clearance (CL). Validate models with in vivo data from pregnant rat studies (e.g., ) .
Q. What experimental designs address the potential off-target effects of this compound on cytochrome P450 enzymes?
- Methodology : Screen for CYP inhibition (e.g., CYP3A4, 2D6) using fluorogenic substrates in recombinant enzyme systems. Pre-incubate this compound (1–100 µM) with NADPH for time-dependent inhibition assessment. Calculate IC50 values and determine mechanism (competitive/non-competitive) via Lineweaver-Burk plots. Correlate findings with in vivo drug-drug interaction risks .
Q. How do researchers differentiate this compound’s pharmacological activity from its parent compound, Cyproheptadine, in complex biological systems?
- Methodology : Use selective receptor binding assays (e.g., histamine H1, serotonin 5-HT2A) to compare IC50 values. In functional studies (e.g., isolated tissue preparations), apply this compound alone and in combination with Cyproheptadine. Employ knockout animal models (e.g., H1 receptor-deficient mice) to isolate effects. Statistical analysis should include two-way ANOVA with post-hoc Tukey tests .
Q. Methodological Considerations for Data Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 and Hill coefficients. For skewed data, apply log transformation or non-parametric tests (Mann-Whitney U). Include sensitivity analyses to assess outliers’ impact. Report 95% confidence intervals and effect sizes (Cohen’s d) .
Q. How should researchers validate this compound’s role in fetal exposure during pregnancy studies?
- Methodology : In pregnant rat models, collect maternal plasma, placenta, and fetal tissues at multiple gestational timepoints. Quantify drug levels via LC-MS/MS and normalize to tissue weight. Use immunohistochemistry to assess placental transporter expression (e.g., P-gp, BCRP). Compare AUC0–24h ratios (fetal/maternal) to infer transfer efficiency .
Q. Data Presentation and Reproducibility
Q. What metadata must be included to ensure reproducibility of this compound studies?
- Guidelines : Report batch numbers of chemicals, microsome sources (e.g., vendor, species), and instrument calibration dates. For in vivo studies, detail animal strain, diet, and housing conditions. Provide raw data (e.g., chromatograms, NMR spectra) in supplementary materials with standardized file naming (e.g., “DMCP_Fig3A_Raw.csv”) .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodology : Implement quality control (QC) protocols: track reaction temperature (±2°C), solvent purity (HPLC-grade), and catalyst lot numbers. Use design of experiments (DoE) to optimize reaction conditions (e.g., time, pH). Archive aliquots from each batch for retrospective analysis .
Properties
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17/h1-10,21H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPJSDMJYRCDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161418 | |
Record name | Desmethylcyproheptadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14051-46-8 | |
Record name | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14051-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylcyproheptadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylcyproheptadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORCYPROHEPTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR55R4RJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.